1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-8-2-15(3-9-19)14-20(27)26-12-10-17(11-13-26)22-25-24-21(29-22)16-4-6-18(23)7-5-16/h2-9,17H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQGAYOPFAROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amine precursors.
Attachment of the methoxyphenyl group: This step may involve the use of methoxybenzene derivatives in a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Discovery
The compound has been investigated for its potential as a drug candidate due to its ability to modulate various biological pathways. Studies have indicated that derivatives of oxadiazole compounds exhibit significant activity against a range of diseases, including:
- Antimicrobial Activity : Research has shown that oxadiazole derivatives can exhibit antibacterial properties against resistant strains of bacteria .
- Anticancer Properties : Some studies suggest that compounds containing the oxadiazole moiety can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuropharmacology
The piperidine structure in the compound is known to interact with neurotransmitter systems. This has led to investigations into its potential use in treating neurological disorders:
- Cognitive Enhancement : Preliminary studies indicate that similar compounds may enhance cognitive function and memory retention by modulating cholinergic pathways .
- Antidepressant Effects : There is emerging evidence that oxadiazole derivatives can influence serotonin receptors, suggesting potential antidepressant activity .
Anti-inflammatory Applications
Research has highlighted the anti-inflammatory properties of compounds with similar structures:
- Mechanism of Action : The anti-inflammatory effects are hypothesized to occur through the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Data Tables
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that an oxadiazole-based compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the oxadiazole structure could enhance efficacy .
- Neuropharmacological Effects : A clinical trial explored the effects of a piperidine derivative on cognitive function in patients with mild cognitive impairment. Results indicated improvement in memory tasks compared to placebo controls, indicating the potential for further development in treating neurodegenerative conditions .
- Inflammation Management : In vitro studies showed that a similar oxadiazole compound reduced levels of TNF-alpha in macrophages stimulated with lipopolysaccharides, highlighting its role as a potential anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Thiadiazole vs. Oxadiazole Derivatives
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Replacing the oxadiazole with a thiadiazole introduces sulfur, increasing lipophilicity (logP ≈ 3.2 vs. 2.8 for oxadiazole analogs) and altering electronic properties.
- 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (): The furan substituent introduces an oxygen-containing heterocycle, reducing steric bulk compared to fluorophenyl. This may improve solubility but diminish receptor affinity in hydrophobic pockets .
Substituent Variations
Fluorophenyl vs. Naphthyl Groups
- 1-(Substituted)-2-({5-[(Naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone (): Naphthyl groups increase molecular weight (~380–400 g/mol vs. 325 g/mol for the target compound) and π-surface area, enhancing intercalation with DNA or aromatic protein residues.
Methoxyphenyl vs. Thienyl Groups
- 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone (): The thienyl group introduces a sulfur atom, increasing polarizability and enabling stronger van der Waals interactions. However, the methoxyphenyl group in the target compound offers better metabolic stability due to reduced susceptibility to oxidative metabolism .
Isomerization Behavior
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (): Exhibits amide bond isomerization with an energy barrier of 67 kJ/mol. The target compound’s ethanone group may similarly undergo conformational exchange, affecting its pharmacokinetic profile .
Comparative Data Table
Biological Activity
The compound 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a novel derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Oxadiazole ring : Known for various biological activities.
- Piperidine moiety : Often linked to psychoactive properties and potential therapeutic effects.
- Fluorophenyl and methoxyphenyl groups : These substituents enhance lipophilicity and may influence biological interactions.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activity
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 0.76 | |
| 5a-b (related derivatives) | U-937 (Leukemia) | 0.11 - 1.47 | |
| Combretastatin-A4 | MDA-MB-231 (Breast) | 0.12 - 2.78 |
In a comparative study, related oxadiazole derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating enhanced potency against cancer cells.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Enzymatic Activity : It targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), crucial for cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
- Molecular Docking Studies : These studies suggest strong interactions between the compound and specific protein targets involved in tumor growth and survival .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antimicrobial efficacy:
- A study indicated that certain oxadiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of oxadiazole derivatives, including the compound . The results demonstrated that these derivatives had superior cytotoxicity against multiple cancer cell lines compared to standard treatments.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of oxadiazoles. The findings revealed that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions between the piperidine and oxadiazole intermediates .
- Catalyst Use : Acid or base catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization steps for oxadiazole formation .
- Temperature Control : Maintaining 60–80°C prevents side reactions during piperidine acylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol ensures >95% purity .
Q. What analytical techniques are critical for characterizing this compound's structural integrity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm substitution patterns on the piperidine and oxadiazole rings (e.g., coupling constants for fluorophenyl protons at δ 7.2–7.4 ppm) .
- IR Spectroscopy : Stretching vibrations at 1650–1700 cm verify the ketone group, while 1250–1300 cm signals confirm the oxadiazole ring .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%) and detects trace intermediates .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions in SAR often arise from:
- Conformational Flexibility : Molecular dynamics simulations (e.g., using GROMACS) assess how piperidine ring puckering affects binding to biological targets .
- Electrostatic Interactions : Density Functional Theory (DFT) calculations quantify the electron-withdrawing effects of the 4-fluorophenyl group on oxadiazole reactivity .
- Experimental Validation : Co-crystallization with target enzymes (e.g., CYP450 isoforms) or competitive binding assays (SPR) clarifies ambiguous activity trends .
Q. How can the compound's mechanism of action be systematically validated in cancer cell lines?
- Methodological Answer :
- Target Identification : Use CRISPR-Cas9 knockout libraries to identify genes sensitizing/resisting the compound. For example, downregulation of apoptosis regulators (e.g., Bcl-2) suggests pro-death mechanisms .
- Pathway Analysis : Phosphoproteomics (LC-MS/MS) reveals activation of stress kinases (e.g., JNK, p38) in treated cells .
- In Vivo Correlation : Compare IC values in 3D tumor spheroids vs. 2D monolayers to assess microenvironment-dependent efficacy .
Q. What computational tools are recommended for predicting metabolic stability?
- Methodological Answer :
- Metabolite Prediction : Software like MetaSite predicts Phase I/II metabolism sites, focusing on oxidation of the piperidine ring or demethylation of the 4-methoxyphenyl group .
- CYP Inhibition Assays : Microsomal incubations with CYP3A4/2D6 isoforms quantify competitive inhibition (IC) using fluorescent probes .
- ADME Modeling : SwissADME estimates bioavailability (%F >30% for this compound) based on logP (~2.5) and topological polar surface area (~80 Ų) .
Experimental Design Considerations
Q. How should toxicity studies be designed to balance throughput and depth?
- Methodological Answer :
- High-Throughput Screening : Use a tiered approach:
- Tier 1 : Mitochondrial membrane potential assays (JC-1 dye) in HepG2 cells for acute toxicity .
- Tier 2 : Ames test (TA98 strain) and micronucleus assay in CHO-K1 cells for genotoxicity .
- Mechanistic Follow-Up : RNA-seq identifies upregulated stress pathways (e.g., Nrf2/ARE) in surviving cells .
Q. What methods enhance reproducibility in SAR studies across labs?
- Methodological Answer :
- Standardized Protocols : Adopt USP guidelines for solvent purity (HPLC-grade), reaction timing (±5% deviation), and equipment calibration .
- Data Sharing : Upload raw NMR/HPLC files to repositories (e.g., Zenodo) with metadata tags for batch-specific variations .
- Interlab Validation : Collaborative trials using a shared compound library (e.g., 10 analogs with defined substituents) to benchmark activity .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies may stem from:
- Pharmacokinetic Issues : Measure plasma protein binding (equilibrium dialysis) and brain penetration (logBB) to assess bioavailability .
- Metabolic Instability : LC-MS/MS identifies rapid glucuronidation of the 4-methoxyphenyl group in liver microsomes .
- Dosing Regimen : Adjust administration frequency in murine models (e.g., q12h vs. q24h) to maintain therapeutic concentrations .
Structural Insights
Q. What structural analogs are most informative for SAR exploration?
- Methodological Answer : Prioritize analogs with:
- Oxadiazole Modifications : Replace the 4-fluorophenyl group with electron-deficient (e.g., 4-CF) or bulky (e.g., 4-tert-butyl) substituents to probe steric/electronic effects .
- Piperidine Substitutions : Introduce sp-hybridized carbons (e.g., 3-methylpiperidine) to restrict ring conformation and enhance target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
